REACTION_CXSMILES
|
[OH2:1].[C:2]1([OH:10])[CH:9]=[C:7]([CH3:8])[CH:6]=[C:4]([OH:5])[CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12].N1[CH:23]=[CH:22]C=CC=1>>[C:11]([O:5][C:4]1[CH:3]=[C:2]([O:10][C:22](=[O:1])[CH3:23])[CH:9]=[C:7]([CH3:8])[CH:6]=1)(=[O:13])[CH3:12] |f:0.1|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC(O)=CC(C)=C1)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 17 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
the resulting residue is dissolved in ethyl acetate (500 ml)
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Type
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WASH
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Details
|
The mixture is washed successively with 10% hydrochloric acid, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium hydrogen carbonate solution, and a saturated aqueous sodium chloride solution, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=C(C1)C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |